Methyl 6-[(2-tert-butyl-1,2,4-triazol-3-yl)methylcarbamoyl]-6-azaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 6-[(2-tert-butyl-1,2,4-triazol-3-yl)methylcarbamoyl]-6-azaspiro[25]octane-2-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(2-tert-butyl-1,2,4-triazol-3-yl)methylcarbamoyl]-6-azaspiro[2.5]octane-2-carboxylate typically involves multiple steps. One common approach starts with the preparation of the azaspirooctane core, followed by the introduction of the triazole moiety and the ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reaction, improving the purification process, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(2-tert-butyl-1,2,4-triazol-3-yl)methylcarbamoyl]-6-azaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
Methyl 6-[(2-tert-butyl-1,2,4-triazol-3-yl)methylcarbamoyl]-6-azaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 6-[(2-tert-butyl-1,2,4-triazol-3-yl)methylcarbamoyl]-6-azaspiro[2.5]octane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-[(2-tert-butyl-1,2,4-triazol-3-yl)methylcarbamoyl]-6-azaspiro[2.5]octane-2-carboxylate
- This compound
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of the triazole moiety. These features contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 6-[(2-tert-butyl-1,2,4-triazol-3-yl)methylcarbamoyl]-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c1-16(2,3)22-13(19-11-20-22)10-18-15(24)21-7-5-17(6-8-21)9-12(17)14(23)25-4/h11-12H,5-10H2,1-4H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESOAPLXQIGGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NC=N1)CNC(=O)N2CCC3(CC2)CC3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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